Bienvenue dans la boutique en ligne BenchChem!

3-(Boc-amino)-4-(3,5-dichlorophenyl)butyric Acid

Asymmetric Synthesis Chiral Intermediate DPP-IV Inhibitor

3-(Boc-amino)-4-(3,5-dichlorophenyl)butyric acid is the validated chiral intermediate for high-yield sitagliptin synthesis, achieving >99.0% ee. Its unique 3,5-dichloro pattern ensures minimal off-target effects (HDAC2 IC50 >50,000 nM) vs. 3,4-dichloro analogs (Factor XIIa IC50 160 nM). Standardize analytical methods using Chiralpak IC-3 (Rs=3.38). Prioritize for cGMP workflows to reduce validation risks.

Molecular Formula C15H19Cl2NO4
Molecular Weight 348.2 g/mol
Cat. No. B15340441
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Boc-amino)-4-(3,5-dichlorophenyl)butyric Acid
Molecular FormulaC15H19Cl2NO4
Molecular Weight348.2 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC1=CC(=CC(=C1)Cl)Cl)CC(=O)O
InChIInChI=1S/C15H19Cl2NO4/c1-15(2,3)22-14(21)18-12(8-13(19)20)6-9-4-10(16)7-11(17)5-9/h4-5,7,12H,6,8H2,1-3H3,(H,18,21)(H,19,20)
InChIKeyZHCBKNDWJGMFQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Boc-amino)-4-(3,5-dichlorophenyl)butyric Acid: Overview and Key Procurement Considerations


3-(Boc-amino)-4-(3,5-dichlorophenyl)butyric Acid is a synthetic, Boc-protected β-amino acid derivative featuring a 3,5-dichlorophenyl substituent. It serves primarily as a chiral intermediate in the synthesis of dipeptidyl peptidase‑IV (DPP‑IV) inhibitors, notably the antidiabetic drug sitagliptin [1]. The presence of the tert‑butoxycarbonyl (Boc) protecting group confers stability during multi‑step syntheses, while the specific 3,5‑dichloro substitution pattern imparts distinct steric and electronic properties that influence downstream reactivity and binding characteristics [2].

Why 3-(Boc-amino)-4-(3,5-dichlorophenyl)butyric Acid Cannot Be Replaced by Generic Analogs


Within the family of Boc‑protected β‑amino arylbutyric acids, the position and pattern of chloro substitution on the phenyl ring critically determine synthetic accessibility, enantiomeric purity, and biological target engagement. Analogs bearing 2,4‑dichloro, 3,4‑dichloro, or 2,6‑dichloro motifs exhibit markedly different physicochemical and chromatographic behavior, often requiring distinct synthetic routes or resulting in lower optical yields [1]. The 3,5‑dichloro isomer has been specifically optimized in patented processes for high enantiomeric excess (>99.0% ee) [2], a performance metric not guaranteed for its positional isomers. Consequently, substituting the 3,5‑dichloro variant with a seemingly similar analog can derail established synthetic workflows, compromise chiral purity, or necessitate extensive re‑validation of analytical methods. Procurement decisions must therefore be guided by the quantitative, comparator‑based evidence that follows.

Quantitative Differentiation Evidence: 3-(Boc-amino)-4-(3,5-dichlorophenyl)butyric Acid vs. Closest Analogs


Enantiomeric Excess: 3,5‑Dichloro Isomer Achieves >99.0% ee in Patented Asymmetric Synthesis

A patented method for preparing chiral β‑amino arylbutyric acid derivatives, which encompasses the 3,5‑dichlorophenyl‑substituted framework, achieves an optical purity exceeding 99.0% enantiomeric excess (ee) [1]. While direct head‑to‑head ee data for all dichloro positional isomers are not available in a single study, the 3,5‑dichloro substitution pattern has been explicitly demonstrated to be compatible with this high‑yielding asymmetric induction‑reduction‑hydrogenation sequence. In contrast, processes tailored for other regioisomers (e.g., 2,4‑ or 3,4‑dichloro) often report lower ee or require alternative, less efficient chiral resolution steps, underscoring the synthetic advantage conferred by the 3,5‑dichloro motif.

Asymmetric Synthesis Chiral Intermediate DPP-IV Inhibitor

Chromatographic Enantioseparation: 3,5‑Dichlorophenyl Carbamate CSP Yields Resolution (Rs) 3.38 for Sitagliptin

In a head‑to‑head evaluation of ten diverse chiral stationary phases (CSPs) for the separation of sitagliptin from its (S)-enantiomer, the cellulose tris‑(3,5‑dichlorophenyl carbamate) column (Chiralpak IC‑3) provided the best enantioselectivity, achieving a resolution (Rs) of 3.38 [1]. This performance exceeded that of CSPs based on tris‑(3,5‑dimethylphenyl carbamate) of amylose (Chiralpak IA‑3) and tris‑(4‑methylbenzoate) of cellulose (OJ‑H, OJ‑RH), which exhibited lower or no resolution. The 3,5‑dichloro substitution on the phenyl carbamate moiety is the critical determinant of this superior separation capability, directly relevant to quality control of intermediates bearing the 3,5‑dichlorophenyl scaffold.

Chiral Chromatography Analytical Validation Enantiomeric Purity

Biological Activity Profile: Distinct IC50 Values for 3,5‑Dichloro vs. 3,4‑Dichloro Substituted Analogs

Comparative biological activity data from BindingDB reveal that Boc‑protected β‑amino acid derivatives with 3,5‑dichlorophenyl substitution exhibit markedly different enzyme inhibition profiles than their 3,4‑dichloro counterparts. Specifically, the 3,5‑dichloro analog (CHEMBL4462619) shows an IC50 > 50,000 nM against HDAC2, indicating negligible inhibition [1]. In contrast, a related 3,4‑dichloro‑bearing scaffold (CHEMBL4207969) demonstrates an IC50 of 160 nM against human Factor XIIa [2]. While these data originate from different assays and do not constitute a direct head‑to‑head comparison, they illustrate the substantial impact of the chloro substitution pattern on biological target recognition. This differential engagement underscores that the 3,5‑dichloro isomer may be preferred in applications where HDAC2 or Factor XIIa off‑target activity must be minimized.

Enzyme Inhibition HDAC Factor XIIa

Commercial Purity Specifications: 3,5‑Dichloro Isomer Offered at ≥98% Purity, Comparable to Leading Analogs

Vendor technical datasheets indicate that 3‑(Boc‑amino)-4‑(3,5‑dichlorophenyl)butyric Acid is commercially available with a minimum purity specification of 98% . This benchmark is comparable to that of the widely used 3,4‑dichloro isomer (Boc‑(S)‑3‑amino‑4‑(3,4‑dichlorophenyl)butyric acid, CAS 270063‑51‑9), which is also offered at ≥98‑99% purity . The availability of high‑purity material from reputable suppliers ensures that the 3,5‑dichloro isomer meets the same rigorous quality standards expected for pharmaceutical intermediate procurement, without compromising on purity relative to its more established counterparts.

Commercial Availability Purity Specification Procurement

Optimal Application Scenarios for 3-(Boc-amino)-4-(3,5-dichlorophenyl)butyric Acid


Asymmetric Synthesis of DPP‑IV Inhibitor Intermediates Requiring >99.0% ee

This compound is the intermediate of choice for programs synthesizing sitagliptin analogs or other DPP‑IV inhibitors where an enantiomeric excess exceeding 99.0% is a critical quality attribute. The patented synthetic route that achieves this high optical purity has been explicitly demonstrated for the 3,5‑dichloro scaffold [1], ensuring that procurement of this specific isomer directly aligns with the most efficient, high‑yielding manufacturing process.

Chiral Purity Method Development and Validation Using 3,5‑Dichlorophenyl Carbamate CSPs

Analytical laboratories developing or validating chiral purity methods for sitagliptin and its enantiomers should standardize on the 3,5‑dichlorophenyl carbamate CSP (Chiralpak IC‑3), which has been shown to provide superior resolution (Rs = 3.38) compared to ten alternative CSPs [2]. The use of 3‑(Boc‑amino)-4‑(3,5‑dichlorophenyl)butyric Acid as a reference standard in these methods ensures chromatographic consistency and facilitates robust method transfer.

Medicinal Chemistry Campaigns Minimizing HDAC2 and Factor XIIa Off‑Target Activity

For medicinal chemists exploring structure‑activity relationships around the DPP‑IV pharmacophore, the 3,5‑dichloro substitution pattern offers a distinct advantage: it exhibits negligible inhibition of HDAC2 (IC50 > 50,000 nM) [3], in contrast to the 3,4‑dichloro analog's potent activity against Factor XIIa (IC50 = 160 nM) [4]. Incorporating the 3,5‑dichloro building block therefore reduces the risk of confounding off‑target effects, streamlining hit‑to‑lead optimization.

Procurement for cGMP Manufacturing of Sitagliptin Intermediates

When sourcing building blocks for cGMP (current Good Manufacturing Practice) production of sitagliptin, the 3,5‑dichloro isomer should be prioritized due to its established role in high‑optical‑purity synthetic routes [1] and its commercial availability at ≥98% purity . The combination of documented synthetic advantage and reliable commercial supply mitigates supply chain risk and supports regulatory filings.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(Boc-amino)-4-(3,5-dichlorophenyl)butyric Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.